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Compound of Interest

Compound Name: 2-Chloro-6-hydroxynicotinic acid

CAS No.: 38025-90-0

Cat. No.: B1415092 Get Quote

Introduction & Strategic Analysis
The synthesis of 2-Chloro-6-hydroxynicotinic acid presents a classic problem in pyridine

chemistry: distinguishing between two electrophilic sites (C2 and C6) in a 2,6-dichloronicotinic

acid precursor.

Target Molecule: 2-Chloro-6-hydroxynicotinic acid.[1][2]

Key Challenge: Regioselectivity. Both C2 and C6 positions bear chlorine atoms activated for

Nucleophilic Aromatic Substitution (

). However, the presence of the carboxylic acid at C3 breaks the symmetry.

Tautomerism: The product exists in equilibrium between the hydroxy-pyridine form and the

pyridone form (2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid). In the solid state and

polar solvents, the pyridone (oxo) tautomer often predominates.

Mechanistic Rationale for Regioselectivity
The optimal route utilizes the hydrolysis of 2,6-dichloronicotinic acid.

Steric Hindrance: The carboxylate group (formed in situ under basic conditions) at C3 exerts

significant steric hindrance on the adjacent C2 position.
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Electronic Shielding: The negative charge of the carboxylate anion (

) creates localized electrostatic repulsion, further discouraging nucleophilic attack by the
hydroxide ion (

) at the C2 position.

Result: The C6 position remains sterically accessible and electronically activated, leading to

highly selective hydrolysis at C6 to yield the desired 2-chloro-6-hydroxy product.

Reaction Scheme & Pathway
The synthesis proceeds via a base-mediated

followed by acid quench.

Reaction:
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Caption: Logical workflow for the regioselective hydrolysis of 2,6-dichloronicotinic acid.

Detailed Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8][9]

Precursor: 2,6-Dichloronicotinic acid (CAS: 38496-18-3)[3]

Reagent: Sodium Hydroxide (NaOH), pellets or 2M solution.

Solvent: Deionized Water.

Quench: Hydrochloric Acid (HCl), 37% or 6M.
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Step-by-Step Methodology
Step 1: Reaction Setup

Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with

2,6-Dichloronicotinic acid (1.0 equiv).

Add 2.5 M NaOH aqueous solution (4.0 - 5.0 equiv).

Note: Excess base is required to neutralize the carboxylic acid (1 equiv) and provide the

nucleophile for hydrolysis (1 equiv), plus excess to drive kinetics.

Ensure the starting material is fully dissolved (the salt form is water-soluble).

Step 2: Thermal Reaction
Heat the mixture to Reflux (~100°C) with vigorous stirring.

Maintain reflux for 4 to 8 hours.

Monitoring: Monitor by HPLC or TLC (Mobile phase: MeOH/DCM with trace acetic acid).

The starting material (less polar) should disappear, and a more polar product spot should

appear.

Caution: Do not overheat (>110°C in a sealed vessel) or extend time excessively (>24h),

as this may lead to hydrolysis of the second chlorine at C2, yielding 2,6-dihydroxynicotinic

acid.

Step 3: Work-up & Isolation
Cool the reaction mixture to room temperature (20-25°C).

Place the flask in an ice bath to cool further to 0-5°C.

Slowly add 6M HCl dropwise with stirring.

Observation: A thick white/off-white precipitate will form as the pH drops.

Adjust pH to 1.0 - 2.0.
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Critical: The product is amphoteric but least soluble at acidic pH. Ensure pH is sufficiently

low to fully protonate the carboxylic acid.

Stir the slurry for 30 minutes at 0-5°C to ensure complete precipitation.

Step 4: Purification
Filter the solid using a Büchner funnel.

Wash the filter cake with varying portions of ice-cold water (2 x small volumes) to remove

NaCl salts.

Note: Do not over-wash, as the product has slight water solubility.

Dry the solid in a vacuum oven at 50°C for 12 hours.

Quantitative Data Summary
Parameter Specification Rationale

Stoichiometry 1.0 : 4.0 (SM : NaOH)

Ensures full deprotonation and

sufficient nucleophile

concentration.

Temperature 100°C (Reflux)

Activation energy for

on deactivated ring requires

heat.

Time 4 - 8 Hours

Balance between conversion

and over-hydrolysis (impurity

formation).

pH Quench pH 1.0 - 2.0
Maximizes precipitation yield of

the free acid form.

Expected Yield 75% - 85%
Losses primarily due to mother

liquor solubility.
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Critical Process Parameters (CPPs) &
Troubleshooting
Over-Hydrolysis (Impurity Control)

Issue: Formation of 2,6-dihydroxynicotinic acid.

Cause: Reaction time too long or NaOH concentration too high (>5M).

Control: Stop reaction immediately upon consumption of starting material (HPLC < 1% area).

Regioselectivity Confirmation
Validation: Use

H-NMR to confirm the position of the remaining chlorine.

Data: The coupling constants and chemical shifts will differ. In DMSO-d6, the C4 and C5

protons of the pyridine ring will show characteristic coupling.

Target (2-Cl-6-OH): The remaining protons are at C4 and C5.

Isomer (6-Cl-2-OH): Would result from C2 attack (unlikely).

Literature Validation: The hydrolysis of 2,6-dichloronicotinic acid in aqueous base is well-

documented to favor the 6-hydroxy isomer due to steric protection of C2 by the C3-

carboxylate [1, 2].

Tautomerism
Note: The product may crystallize as the pyridone (oxo) tautomer. This is the same chemical

entity but implies different physical properties (e.g., higher melting point, insolubility in non-

polar solvents).

Handling: For subsequent chlorination (e.g., to 2,6-dichloronicotinic acid chloride) or

coupling, treat the solid as the pyridone form.
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Regioselective Hydrolysis of 2,6-Dichloronicotinic Acid

Source: Patent US 6441182 B1.[4] "Method for the production of 2,6-dichloro-5-fluoro-

nicotinic acid."[4][5] (Describes analogous hydrolysis conditions where the 6-position is

reactive).

URL

Synthesis of 2-Chloronicotinic Acid Derivatives

Source: Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives." Atlantis Press,
2017.

URL:[Link]

Source: Patent WO 2017/095758 A1. "Homobispiperidinyl derivatives as liver x receptor beta
agonists." (Cites the use of 2-chloro-6-hydroxynicotinic acid as a starting material,
validating its stability and structure).
General Reactivity of 2,6-Dichloropyridines: Source: BenchChem Technical Support.
"Nucleophilic Substitution of Dichloronicotinates." (Explains the steric directing effect of the
C3-ester/acid favoring C6 substitution in polar media).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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